The Discovery of Keratinocyte Growth Factor: A Technical Guide to a Landmark in Epithelial Biology
The Discovery of Keratinocyte Growth Factor: A Technical Guide to a Landmark in Epithelial Biology
Foreword
The identification of Keratinocyte Growth Factor (KGF), now formally known as Fibroblast Growth Factor 7 (FGF7), marked a pivotal moment in our understanding of tissue homeostasis and repair. It provided a molecular basis for the long-observed, yet poorly understood, phenomenon of mesenchymal-epithelial interactions. This guide offers a deep dive into the historical and technical journey of KGF's discovery, tailored for researchers, scientists, and drug development professionals. We will not only recount the key findings but also dissect the experimental logic and methodologies that paved the way for this groundbreaking discovery, providing insights that remain relevant in the age of targeted therapeutics.
The Scientific Landscape: A Quest for Epithelial-Specific Mitogens
The late 20th century was a fertile period for the discovery of growth factors, substances capable of stimulating cell proliferation and differentiation.[1] However, most of the well-characterized growth factors at the time, such as Epidermal Growth Factor (EGF) and Fibroblast Growth Factors (FGFs), exhibited broad mitogenic activity across various cell types.[2] A significant gap in knowledge existed regarding factors that specifically targeted epithelial cells, the building blocks of our skin, lungs, and digestive tract.
A prevailing hypothesis in developmental biology was the crucial role of mesenchymal-epithelial interactions in organogenesis and tissue repair.[3] It was understood that the underlying connective tissue (mesenchyme) sent instructive signals to the overlying epithelium, guiding its growth and differentiation. However, the molecular mediators of this critical cross-talk remained largely elusive. This scientific context set the stage for a targeted search for a secreted factor from mesenchymal cells that could act as a specific mitogen for epithelial cells.
The Discovery of a Novel Mitogen: The Seminal Work of Rubin and Aaronson
In 1989, a team led by Jeffrey S. Rubin and Stuart A. Aaronson at the National Cancer Institute published a landmark paper in the Proceedings of the National Academy of Sciences that described the purification and characterization of a novel growth factor with a striking specificity for epithelial cells.[4] They provisionally named it Keratinocyte Growth Factor (KGF) due to its potent activity on this cell type.[4]
The discovery was not a matter of serendipity but the result of a meticulously designed experimental strategy. The researchers hypothesized that a fibroblast cell line of embryonic origin would be a rich source of primitive, potent growth factors. They chose a human embryonic lung fibroblast cell line as their starting material, a decision rooted in the understanding that embryonic tissues are hubs of developmental signaling.[4]
The core of their discovery pipeline was a differential bioassay. They screened conditioned medium from the fibroblast culture on two distinct cell types: the BALB/MK murine epidermal keratinocyte cell line and fibroblastic or endothelial cells.[4] This elegant experimental design allowed them to specifically hunt for a mitogen that stimulated the keratinocytes while having no effect on the other cell types.
The Experimental Journey: From Conditioned Medium to a Purified Protein
The purification of KGF was a multi-step process that relied on classic biochemical techniques, each chosen for its specific ability to separate proteins based on their physicochemical properties.
The Bioassay: A Guiding Light for Purification
The lynchpin of the entire discovery was a robust and sensitive bioassay to track the mitogenic activity throughout the purification process. The assay of choice was the [³H]thymidine incorporation assay, a gold-standard method for measuring DNA synthesis and, by extension, cell proliferation.[5][6][7]
Experimental Protocol: [³H]Thymidine Incorporation Assay for KGF Activity
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Cell Culture: BALB/MK keratinocytes were cultured to near confluence in 24-well plates. To synchronize the cells in a quiescent state, the growth medium was replaced with a low-mitogen medium for 24-48 hours.
-
Sample Addition: Aliquots from the different purification steps were added to the quiescent keratinocytes.
-
Radiolabeling: After an incubation period of 16-20 hours, [³H]thymidine was added to each well.
-
Incorporation: The cells were incubated for another 4-6 hours to allow for the incorporation of the radiolabeled thymidine into newly synthesized DNA.
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Harvesting and Scintillation Counting: The cells were washed to remove unincorporated [³H]thymidine, and the DNA was precipitated. The amount of incorporated radioactivity was then quantified using a liquid scintillation counter. The level of radioactivity was directly proportional to the mitogenic activity of the sample.
A Multi-Step Purification Cascade
The purification of KGF from the conditioned medium of the human embryonic lung fibroblast cell line was a testament to the power of sequential chromatography. The process, as detailed in the 1989 PNAS paper, can be summarized as follows:[4]
-
Ultrafiltration: The conditioned medium was first concentrated using ultrafiltration, a method that separates molecules based on size. This initial step removed smaller molecules and significantly reduced the sample volume.
-
Heparin-Sepharose Affinity Chromatography: This was a crucial and highly effective step. Heparin, a sulfated glycosaminoglycan, is known to bind to a wide range of growth factors, including members of the FGF family.[8][9][10][11][12] The concentrated conditioned medium was passed through a column packed with heparin-sepharose beads. KGF, with its affinity for heparin, bound to the column, while many other proteins passed through. The bound KGF was then eluted with a high-salt buffer.
-
Hydrophobic Chromatography (Reversed-Phase HPLC): The partially purified KGF from the heparin-sepharose column was further purified using a C4 reversed-phase high-performance liquid chromatography (HPLC) column. This technique separates molecules based on their hydrophobicity.
The success of this multi-step purification is evident in the dramatic increase in specific activity at each stage, as summarized in the table below, based on the data from the original publication.
| Purification Step | Total Protein (mg) | Total Activity (units) | Specific Activity (units/mg) | Purification (fold) |
| Conditioned Medium | 1500 | 3.0 x 10^5 | 2.0 x 10^2 | 1 |
| Ultrafiltration | 300 | 2.7 x 10^5 | 9.0 x 10^2 | 4.5 |
| Heparin-Sepharose | 1.5 | 1.8 x 10^5 | 1.2 x 10^5 | 600 |
| Reversed-Phase HPLC | 0.01 | 9.0 x 10^4 | 9.0 x 10^6 | 45,000 |
Table 1: Purification of Keratinocyte Growth Factor. Data adapted from Rubin et al., 1989, PNAS.[4]
Experimental Workflow: KGF Purification
Caption: A schematic of the multi-step purification process for KGF.
Characterization of a Novel Growth Factor
With purified KGF in hand, Rubin and Aaronson's team proceeded to characterize its biochemical and biological properties.
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Biochemical Properties: They determined that KGF was a single polypeptide chain with an approximate molecular weight of 28 kDa. It was found to be both acid and heat-labile, providing important information for its handling and storage.[4]
-
Biological Activity: The purified KGF was a potent mitogen for epithelial cells, stimulating DNA synthesis in quiescent BALB/MK keratinocytes by over 500-fold. Its activity was detectable at nanomolar concentrations.[4]
-
Target Cell Specificity: Crucially, they confirmed that purified KGF had no mitogenic activity on fibroblasts or endothelial cells, cementing its status as an epithelial cell-specific growth factor.[4]
-
Novelty: Microsequencing of the amino-terminus revealed a sequence with no significant homology to any known protein at the time, confirming that KGF was indeed a newly discovered growth factor.[4]
The KGF Signaling Pathway: A Cascade of Cellular Responses
The discovery of KGF spurred intense research into its mechanism of action. It was soon established that KGF is a member of the fibroblast growth factor family, and is now officially designated as FGF7.[3][13] It exerts its effects by binding to a specific splice variant of the FGF receptor 2, known as FGFR2b or the KGF receptor (KGFR).[3] This receptor is predominantly expressed on epithelial cells, providing the molecular basis for KGF's target cell specificity.
The binding of KGF to FGFR2b initiates a cascade of intracellular signaling events that ultimately lead to changes in gene expression and cellular behavior. The major signaling pathways activated by KGF are:[14][15][16][17]
-
RAS-MAPK Pathway: This is a central pathway in cell proliferation and differentiation.
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PI3K-AKT Pathway: This pathway is crucial for cell survival and growth.
-
PLCγ Pathway: This pathway is involved in cell motility and other cellular processes.
Signaling Pathway: KGF/FGFR2b
Caption: The KGF/FGFR2b signaling cascade.
Significance and Future Directions
The discovery of KGF was a landmark achievement with far-reaching implications. It provided the first molecular evidence for a paracrine signaling loop in which mesenchymal cells secrete a factor that specifically targets epithelial cells. This discovery has had a profound impact on our understanding of:
-
Wound Healing: KGF is now recognized as a key player in the re-epithelialization phase of wound healing.[13]
-
Tissue Homeostasis: It is essential for the maintenance and repair of epithelial tissues throughout the body.
-
Drug Development: A recombinant form of KGF, Palifermin, has been developed and approved for the treatment of oral mucositis, a severe side effect of chemotherapy and radiation therapy.[3]
The story of KGF's discovery is a powerful example of how a well-formulated hypothesis, coupled with rigorous and elegant experimental design, can lead to fundamental breakthroughs in biology. It underscores the importance of understanding the intricate communication networks between different cell types in both health and disease, a principle that continues to guide research in regenerative medicine and cancer biology today.
References
-
Chen D, Simons M. Emerging roles of PLCγ1 in endothelial biology. Sci Signal. 2021;14(694):eabc6612. [Link]
-
Fathi, A., Ebrahimi, M., & Valipour, B. (2020). FGF Signaling Pathway: A Key Regulator of Stem Cell Pluripotency. Frontiers in Cell and Developmental Biology, 8. [Link]
-
Ornitz, D. M., & Itoh, N. (2015). The Fibroblast Growth Factor signaling pathway. Wiley Interdisciplinary Reviews: Developmental Biology, 4(3), 215–266. [Link]
-
Teven, C. M., Farina, E. M., Rivas, J., & Reid, R. R. (2014). Fibroblast growth factor (FGF) signaling in development and skeletal diseases. Genes & Diseases, 1(2), 199–213. [Link]
-
Rubin, J. S., Osada, H., Finch, P. W., Taylor, W. G., Rudikoff, S., & Aaronson, S. A. (1989). Purification and characterization of a newly identified growth factor specific for epithelial cells. Proceedings of the National Academy of Sciences, 86(3), 802-806. [Link]
-
Gospodarowicz, D., Bialecki, H., & Greenburg, G. (1978). Purification of the fibroblast growth factor activity from bovine brain. The Journal of biological chemistry, 253(10), 3736–3743. [Link]
-
Finch, P. W., & Rubin, J. S. (2004). Keratinocyte growth factor: a key homeostatic factor with therapeutic potential for epithelial protection and repair. Advances in cancer research, 91, 69–136. [Link]
- Kelley, J. (2022). Cytokines of the Lung. Taylor & Francis.
-
Wikipedia contributors. (2023, December 26). Keratinocyte growth factor. In Wikipedia, The Free Encyclopedia. [Link]
-
Sanquin. (2021, May 29). Proliferation assay - 3H thymidine incorporation. [Link]
-
Cytologics. (2021, April 16). Cell Proliferation Assays Essential for Drug Discovery and Development. [Link]
-
Guo, L., & Saltzman, W. M. (2002). 3H-thymidine is a defective tool with which to measure rates of DNA synthesis. The FASEB journal, 16(11), 1456–1457. [Link]
-
Rinas, U., & Seeger, A. (2018). Heparin: role in protein purification and substitution with animal-component free material. Applied microbiology and biotechnology, 102(21), 9067–9076. [Link]
-
Taylor & Francis. (n.d.). Keratinocyte growth factor – Knowledge and References. [Link]
-
Farooqui, A. A. (1984). Heparin-Sepharose affinity chromatography. Advances in chromatography, 23, 127–148. [Link]
-
Wikipedia contributors. (2024, January 5). Growth factor. In Wikipedia, The Free Encyclopedia. [Link]
-
GE Healthcare. (n.d.). Affinity Chromatography Handbook, Vol 3: Specific Groups of Biomolecules. [Link]
-
Farooqui, A. A. (1980). Purification of enzymes by heparin-Sepharose affinity chromatography. Journal of chromatography, 184(3), 335–345. [Link]
Sources
- 1. Growth factor - Wikipedia [en.wikipedia.org]
- 2. An overview on keratinocyte growth factor: from the molecular properties to clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Purification and characterization of a newly identified growth factor specific for epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Proliferation assay - 3H thymidine incorporation [sanquin.org]
- 5. cytologicsbio.com [cytologicsbio.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pnas.org [pnas.org]
- 8. Heparin: role in protein purification and substitution with animal-component free material - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Heparin-Sepharose affinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 11. Purification of enzymes by heparin-sepharose affinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Keratinocyte growth factor - Wikipedia [en.wikipedia.org]
- 13. lifesciences.danaher.com [lifesciences.danaher.com]
- 14. Understanding FGF Signaling: A Key Pathway in Development and Disease | Proteintech Group [ptglab.com]
- 15. The Fibroblast Growth Factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | FGF Signaling Pathway: A Key Regulator of Stem Cell Pluripotency [frontiersin.org]
- 17. Fibroblast growth factor (FGF) signaling in development and skeletal diseases - PMC [pmc.ncbi.nlm.nih.gov]
